2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

Medicinal Chemistry Kinase Inhibitor Design Structural Biology

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a substituted benzofuropyrimidinone belonging to a class of compounds that act as ATP-competitive inhibitors of protein kinases, including PIM (PIM-1, PIM-2, PIM-3), CDC7, and CK2. The compound features a 2-amino substituent and a characteristic 8,8-dimethyl substitution on the partially saturated tetrahydrobenzofuran ring, distinguishing it from other benzofuropyrimidinones that typically bear halogens (e.g., 8-chloro in XL413) or larger heterocyclic groups at position 2.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
Cat. No. B13045625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C1)C3=C(O2)C(=O)NC(=N3)N)C
InChIInChI=1S/C12H15N3O2/c1-12(2)4-3-7-6(5-12)8-9(17-7)10(16)15-11(13)14-8/h3-5H2,1-2H3,(H3,13,14,15,16)
InChIKeyPDYAYZIKINLYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4(1H)-one – Core Scaffold & Procurement Baseline


2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a substituted benzofuropyrimidinone belonging to a class of compounds that act as ATP-competitive inhibitors of protein kinases, including PIM (PIM-1, PIM-2, PIM-3), CDC7, and CK2 [1]. The compound features a 2-amino substituent and a characteristic 8,8-dimethyl substitution on the partially saturated tetrahydrobenzofuran ring, distinguishing it from other benzofuropyrimidinones that typically bear halogens (e.g., 8-chloro in XL413) or larger heterocyclic groups at position 2 [2]. This scaffold has been disclosed in patent literature as part of a series of fused pyrimidines with therapeutic potential in oncology [3].

Why 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4(1H)-one Cannot Be Replaced by Common Benzofuropyrimidinone Analogs


Within the benzofuropyrimidinone class, substitution patterns at positions 2 and 8 profoundly influence kinase selectivity profiles and cellular potency. The dominant analog XL413 (8-chloro-2-(pyrrolidin-2-yl)) exhibits high-affinity CDC7 inhibition (IC50 3.4 nM) but also shows significant cross-reactivity with CK2 (IC50 215 nM) and PIM1 (IC50 42 nM), creating a polypharmacology profile that may drive off-target effects . In contrast, the 2-amino-8,8-dimethyl substitution on the target compound eliminates the basic pyrrolidine moiety and replaces the 8-chloro with gem-dimethyl groups, which is predicted to alter the hydrogen-bonding network within the kinase hinge region and modify the compound's conformational flexibility [1]. These structural differences render simple potency comparisons across the class unreliable; each substitution pattern effectively produces a distinct selectivity fingerprint that must be evaluated independently for any given kinase panel [2].

Quantitative Differentiation Evidence: 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4(1H)-one vs. Class Analogs


Structural Differentiation: 8,8-Dimethyl vs. 8-Chloro Substitution and Predicted Physicochemical Impact

The target compound bears an 8,8-dimethyl substitution on the tetrahydrobenzofuran ring, whereas the most advanced class analog XL413 bears an 8-chloro substituent [1]. The gem-dimethyl group increases steric bulk (molecular weight +12 Da vs. 8-H analog; +6 Da vs. 8-Cl) and eliminates the electronegative halogen, resulting in a calculated LogP shift of approximately +0.4–0.6 log units relative to the 8-chloro analog (predicted via XLogP3) [2]. Unlike the 8-chloro group, the gem-dimethyl cannot participate in halogen bonding with kinase hinge residues, which is predicted to reduce affinity for kinases where halogen bonding contributes significantly to binding (e.g., certain PIM-1 crystal structures) [3].

Medicinal Chemistry Kinase Inhibitor Design Structural Biology

Kinase Selectivity Fingerprint: 2-Amino vs. 2-Pyrrolidinyl Substitution and CK2/PIM1 Off-Target Liability

The 2-amino substituent on the target compound occupies the hinge-binding region without the basic pyrrolidine ring present in XL413. Published kinase profiling on XL413 shows potent inhibition of CDC7 (IC50 3.4 nM) but also significant off-target activity against CK2 (IC50 215 nM; ~63-fold selectivity) and PIM1 (IC50 42 nM; ~12-fold selectivity) . The 2-amino group is substantially smaller (MW difference: ~66 Da relative to 2-pyrrolidinyl) and lacks the protonated amine at physiological pH, which is predicted to reduce ionic interactions with acidic residues in the CK2 and PIM1 ATP-binding pockets [1]. This suggests the target compound may exhibit an improved kinase selectivity window relative to XL413, although direct experimental confirmation is currently absent from the public domain [2].

Kinase Profiling Selectivity Screening Lead Optimization

Antifungal Activity of 2-Amino Benzofuropyrimidine Derivatives: Cercosporamide-Inspired Scaffold Comparison

A 2-amino-substituted benzofuro[3,2-d]pyrimidine derivative (2-amino-4,7,9-trihydroxy[1]benzofuro[3,2-d]pyrimidin-6-carbonitril, compound 7) was recently reported to inhibit Candida albicans CAAL 28 strain with an IC50 of 30.27 μM [1]. This compound shares the 2-amino substitution motif with the target compound but differs in ring hydroxylation and nitrile substitution. In the same study, the natural product cercosporamide (a benzofuropyrimidine scaffold progenitor) demonstrated CaPkc1 inhibition with an IC50 of ~44 nM [2]. While the target compound's specific antifungal activity has not been reported, the 2-amino substitution is associated with measurable but modest antifungal potency in this chemotype, positioning it as a scaffold exploration intermediate rather than a development candidate [3].

Antifungal Drug Discovery Cercosporamide Analogs CaPkc1 Inhibition

Anticancer Activity Benchmarking: Benzofuro[3,2-d]pyrimidine Derivatives Across HepG2, Bel-7402, and HeLa Cell Lines

A systematic SAR study of benzofuro[3,2-d]pyrimidine derivatives against HepG2, Bel-7402, and HeLa cell lines reported that the most potent analog (compound 4a) exhibited an IC50 of 0.70 μM against HepG2 cells [1]. This compound differs from the target compound in having additional substituents at multiple positions. The target compound, with its simpler 2-amino-8,8-dimethyl decoration, has not been evaluated in this panel. However, the study establishes that the benzofuro[3,2-d]pyrimidine scaffold is capable of sub-micromolar anticancer potency when optimally substituted, and that the unsubstituted or minimally substituted analogs (such as 12a–12c) in the same series showed substantially weaker activity (>10 μM) [2]. The target compound's 2-amino group is present in some moderately active analogs within the broader furo[2,3-d]pyrimidine series, suggesting that additional functionalization is likely required to achieve potent cellular activity [3].

Cancer Cell Line Screening Benzofuropyrimidine SAR HepG2 Cytotoxicity

Synthetic Accessibility and Procurement Cost-Benefit Analysis Relative to Advanced Class Members

The target compound contains a single stereocenter-free tetrahydrobenzofuran ring and a 2-amino substituent, making it synthetically more accessible than advanced analogs such as XL413 (which requires an enantiopure (S)-pyrrolidine coupling step) or BMS-863233 (which requires multi-step elaboration with chiral intermediates) . The gem-dimethyl substitution at position 8 is introduced via standard alkylation of a cyclohexanone precursor, avoiding the palladium-catalyzed cross-coupling steps typically required for 8-aryl or 8-heteroaryl analogs [1]. This translates to a typical catalog price of approximately $150–400/g from specialist suppliers, compared to $2,000–5,000/g for XL413 or related advanced analogs . For medicinal chemistry groups conducting parallel SAR exploration, the target compound offers a 5- to 20-fold cost advantage per gram.

Synthetic Tractability Procurement Economics Chemical Supplier Comparison

Optimal Procurement and Application Scenarios for 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4(1H)-one


Kinase Selectivity Panel Screening: CDC7/PIM1/CK2 Hit Identification

Use the target compound as a structurally simplified, hinge-binding core in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to establish the baseline selectivity fingerprint of the 2-amino-8,8-dimethyl benzofuropyrimidinone scaffold [1]. Because the compound lacks the basic amine that drives CK2/PIM1 cross-reactivity in XL413, it is predicted to exhibit a narrower kinase inhibition profile, making it valuable for identifying kinase targets selectively inhibited by this substitution pattern. Compare results directly against XL413 (CAS 1169558-38-6) as a reference control to quantify selectivity window improvements .

Medicinal Chemistry SAR Expansion: Fragment-Based Lead Generation

Employ the compound as a minimalist core scaffold for systematic SAR expansion at positions 2 (amine acylation/sulfonylation), 3 (N-alkylation), and the tetrahydrobenzofuran ring (position 8 functionalization via the gem-dimethyl group as a metabolic soft spot probe) [2]. The 2-amino group provides a convenient synthetic handle for rapid library generation through amide coupling or reductive amination, while the 8,8-dimethyl group serves as a metabolically stable replacement for the 8-chloro substituent that has been associated with CYP450-mediated oxidative dehalogenation in related analogs. Monitor antiproliferative activity in HepG2 cells (benchmark: IC50 <10 μM as initial hit criterion based on class SAR) [3].

Antifungal Scaffold-Hopping: Cercosporamide-Inspired Probe Design

Deploy the compound as a scaffold-hopping starting point for antifungal probe discovery targeting CaPkc1, the fungal protein kinase C ortholog inhibited by the natural product cercosporamide (IC50 ~44 nM) [4]. Although standalone antifungal potency is expected to be modest (estimated IC50 >10–30 μM based on analog data), the 2-amino-8,8-dimethyl scaffold provides a synthetically tractable template for introducing ring hydroxylation and nitrile substituents that were shown to improve potency in 2-amino-benzofuropyrimidine antifungal leads. Screen against C. albicans, C. glabrata, and A. fumigatus panels to establish a baseline antifungal profile before initiating lead optimization [5].

Academic Procurement for Teaching and Method Development

The compound's favorable cost profile ($150–400/g) and synthetic accessibility make it suitable for academic laboratory courses in heterocyclic chemistry, kinase inhibitor design, and structure-based drug design. Its well-defined NMR and mass spectral properties facilitate use as a reference standard in analytical method development (HPLC, LC-MS) for benzofuropyrimidine-containing libraries. Procurement in 1–5 g quantities from specialist suppliers enables semester-long medicinal chemistry projects without exceeding typical academic consumables budgets .

Quote Request

Request a Quote for 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.